molecular formula C31H29N3O2 B14963316 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B14963316
M. Wt: 475.6 g/mol
InChI Key: GICCHWCNHVMNHW-UHFFFAOYSA-N
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 4-benzoylpiperazine with 4-bromoacetophenone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C31H29N3O2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C31H29N3O2/c35-30(29(24-10-4-1-5-11-24)25-12-6-2-7-13-25)32-27-16-18-28(19-17-27)33-20-22-34(23-21-33)31(36)26-14-8-3-9-15-26/h1-19,29H,20-23H2,(H,32,35)

InChI Key

GICCHWCNHVMNHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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